molecular formula C13H18N2O B562621 N-Despropyl Ropinirole-d3 CAS No. 1215798-00-7

N-Despropyl Ropinirole-d3

Cat. No.: B562621
CAS No.: 1215798-00-7
M. Wt: 221.318
InChI Key: VKDWFHAQOZYATG-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Despropyl Ropinirole-d3 is an isotopically labeled metabolite of Ropinirole, a compound primarily used as a dopamine agonist. This compound is often utilized in scientific research, particularly in the fields of pharmacology and biochemistry, due to its stable isotope labeling which aids in various analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Despropyl Ropinirole-d3 involves the deuteration of the propyl group in Ropinirole. The process typically includes the following steps:

    Deuteration: The propyl group in Ropinirole is replaced with a deuterated propyl group using deuterium gas under specific reaction conditions.

    Purification: The resulting compound is purified using chromatographic techniques to ensure the removal of any impurities.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-Despropyl Ropinirole-d3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized metabolites.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions can occur, particularly involving the deuterated propyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride is often used for reduction reactions.

    Substitution Reagents: Halogenated compounds are typically used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Scientific Research Applications

N-Despropyl Ropinirole-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.

    Biology: The compound is utilized in studies involving dopamine receptors, particularly in understanding receptor binding and activity.

    Medicine: Research involving this compound contributes to the development of treatments for neurological disorders such as Parkinson’s disease and Restless Legs Syndrome.

    Industry: It is used in the pharmaceutical industry for the development and testing of new drugs targeting dopamine receptors

Mechanism of Action

N-Despropyl Ropinirole-d3 exerts its effects by acting as a dopamine receptor agonist. It has a high affinity for dopamine D2 and D3 receptors, and a partial agonist activity at D4 receptors. The compound stimulates these receptors, mimicking the action of dopamine, which leads to improved motor function and reduced symptoms in conditions like Parkinson’s disease .

Comparison with Similar Compounds

    Ropinirole: The parent compound, used as a dopamine agonist in the treatment of Parkinson’s disease and Restless Legs Syndrome.

    Pramipexole: Another dopamine agonist with similar applications.

    Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.

Uniqueness: N-Despropyl Ropinirole-d3 is unique due to its stable isotope labeling, which makes it particularly useful in analytical techniques such as mass spectrometry and NMR spectroscopy. This labeling allows for precise tracking and quantification in various research applications, setting it apart from other similar compounds .

Properties

IUPAC Name

4-[2-(3,3,3-trideuteriopropylamino)ethyl]-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12/h3-5,14H,2,6-9H2,1H3,(H,15,16)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDWFHAQOZYATG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=C2CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCNCCC1=C2CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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